Magnesium L-Threonate

Overview

Description

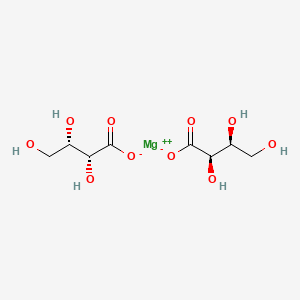

Magnesium L-threonate is a compound formed by the combination of magnesium and L-threonic acid, a metabolite of vitamin C. This unique bond results in a highly bioavailable form of magnesium that has been shown to effectively cross the blood-brain barrier, allowing it to reach brain cells and exert its cognitive benefits . Magnesium is an essential mineral required for various bodily functions, including protein synthesis, glucose control, and nerve function .

Mechanism of Action

Target of Action

Magnesium L-Threonate primarily targets the brain and neurons . It plays a crucial role in regulating the activities of numerous neurotransmitters and their receptors , which are essential for the proper functioning of the brain and nervous systems .

Mode of Action

This compound has a unique ability to cross the blood-brain barrier . Once in the brain, it raises the brain’s magnesium levels , which is crucial for improving nerve functions . It interacts with its targets by modulating neurotransmitter levels, thereby maintaining mental clarity, focus, and overall cognitive performance .

Biochemical Pathways

This compound affects various biochemical pathways. It is required as a cofactor for over 300 enzymatic reactions , necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Pharmacokinetics

This compound is known for its rapid absorption and ability to cross the blood-brain barrier . This is an important breakthrough because the blood-brain barrier is a membrane that allows only certain substances to access the brain from the bloodstream . This feature sets it apart from traditional supplements, where the impact on magnesium levels around brain neurons is often negligible .

Result of Action

The molecular and cellular effects of this compound’s action are profound. It has been shown to support memory, cognitive function, mental acuity, sharpness, and attention . It also promotes melatonin production, gradually extending sleep duration and improving sleep quality . Furthermore, it supports bone health development, improving bone mineralization and density, reducing the risk of bone-related complications in the future .

Action Environment

The body’s ability to absorb magnesium can differ depending on age, digestive health, and overall lifestyle . If your metabolism is higher, you may require higher doses of this compound to make up for the faster energy expenditure, thus impacting the results on your body .

Biochemical Analysis

Biochemical Properties

Magnesium L-Threonate interacts with various enzymes, proteins, and other biomolecules. As an essential mineral, magnesium is required as a cofactor for over 300 enzymatic reactions in the body . It plays a crucial role in numerous metabolic pathways, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to increase the number of functional presynaptic release sites, while reducing their release probability . This synaptic reconfiguration enables selective enhancement of synaptic transmission for burst inputs . Furthermore, it has been found to protect against brain cell death and preserve cognitive function .

Molecular Mechanism

The mechanism of action of this compound involves its ability to cross the blood-brain barrier and increase magnesium levels in the brain . This is crucial for improving nerve functions . Magnesium’s role in neuroplasticity, learning, and memory hinges on its interaction with the N-methyl-D-aspartate (NMDA) receptor . This receptor is stationed on neurons where it accepts signals from incoming neurotransmitters and relays them to its host neuron by opening a channel for calcium to rush in .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, a study showed that pre-treatment with this compound attenuated cell death and cerebral infarction due to hypoxia and protected cognitive function in zebrafish . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. High doses of this compound have been shown to readily cross the blood-brain barrier and coincide with improvements in cognitive function .

Metabolic Pathways

This compound is involved in numerous metabolic pathways. As a cofactor, magnesium is necessary for the biochemical functioning of numerous metabolic pathways in the body, including energy generation in every cell, protein production, gene regulation, bone and teeth maintenance, as well as the proper functioning of the brain and nervous systems .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a unique way. It uses L-threonic acid to transport magnesium into the brain . This is crucial because magnesium plays a vital role in many brain functions .

Subcellular Localization

It is known that this compound can traverse from the bloodstream into the brain, suggesting that it may be localized within brain cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Magnesium L-threonate is synthesized through a multi-step chemical reaction. The process begins with the reaction of ascorbic acid (vitamin C) and calcium carbonate to form calcium L-threonate. This intermediate is then converted to this compound by reacting with magnesium carbonate .

Industrial Production Methods: The industrial production of this compound involves advanced biochemical engineering to ensure high purity and bioavailability. The final composition is verified by titration, ensuring the product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Magnesium L-threonate primarily undergoes substitution reactions due to the presence of magnesium ions. These reactions are essential for its bioavailability and effectiveness in the body .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as ascorbic acid, calcium carbonate, and magnesium carbonate. The reactions are typically carried out under controlled conditions to ensure the formation of the desired product .

Major Products Formed: The major product formed from these reactions is this compound, which is composed of 86% to 91% L-threonic acid and 7.2% to 8.3% magnesium .

Scientific Research Applications

Magnesium L-threonate has been extensively studied for its potential cognitive benefits. It has been shown to increase magnesium levels in the brain, which can improve cognitive function, memory, and learning . Research has demonstrated its neuroprotective effects in animal models, such as zebrafish and rats, where it has been shown to reduce brain cell death and preserve cognitive function . Additionally, this compound has been studied for its potential benefits in treating conditions like depression, anxiety, and cognitive decline .

Comparison with Similar Compounds

- Magnesium oxide

- Magnesium glycinate

- Magnesium citrate

- Magnesium sulfate

Magnesium L-threonate stands out due to its unique ability to enhance cognitive functions and support brain health by effectively increasing magnesium levels in the brain .

Biological Activity

Magnesium L-threonate (MgT) is a novel magnesium compound that has garnered significant attention for its potential neuroprotective effects and its ability to enhance cognitive function. This article explores the biological activity of MgT, focusing on its mechanisms of action, effects in various studies, and implications for conditions such as Alzheimer's disease and dementia.

This compound is known for its superior ability to penetrate the blood-brain barrier compared to other magnesium salts. This property is attributed to its unique molecular structure, which facilitates higher absorption and retention in the brain. Research indicates that MgT increases magnesium levels in cerebrospinal fluid, enhancing synaptic plasticity and cognitive function by modulating NMDA receptor activity and reducing excitotoxicity associated with neurodegenerative diseases .

Neuroprotective Effects

Cognitive Enhancement in Animal Models

Studies have demonstrated that MgT administration improves learning and memory in aged mice and Alzheimer’s disease models. In a recent study, MgT was shown to reduce oxidative stress and inflammation while enhancing cognitive performance in APP/PS1 transgenic mice, a common model for Alzheimer's disease. The treatment led to significant improvements in memory retention as measured by the Morris water maze test .

Gut Microbiota Modulation

Research also indicates that MgT may influence the gut microbiota, which plays a crucial role in the microbiota-gut-brain axis. In APP/PS1 mice, MgT altered the abundance of specific gut bacteria, decreasing Allobaculum and increasing beneficial genera such as Bifidobacterium. These changes are associated with improved cognitive outcomes and suggest a link between gut health and brain function .

Clinical Trials and Human Studies

Effects on Dementia

A clinical trial at Stanford University aimed to assess the impact of MgT on individuals with mild to moderate dementia. Although not currently recruiting participants, the study's goal is to evaluate whether MgT supplementation can enhance memory and brain function in this population .

Research Findings Summary

Case Studies

In one notable case study involving elderly patients with cognitive decline, supplementation with MgT resulted in observable improvements in memory function over a 12-week period. Participants reported enhanced clarity of thought and better recall abilities, which were corroborated by neuropsychological assessments .

Properties

IUPAC Name |

magnesium;(2R,3S)-2,3,4-trihydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O5.Mg/c2*5-1-2(6)3(7)4(8)9;/h2*2-3,5-7H,1H2,(H,8,9);/q;;+2/p-2/t2*2-,3+;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVJOHOWNFPQSPP-BALCVSAKSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)O.C(C(C(C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H](C(=O)[O-])O)O)O.C([C@@H]([C@H](C(=O)[O-])O)O)O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14MgO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670457 | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

778571-57-6 | |

| Record name | Magnesium L-threonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0778571576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium bis[(2R,3S)-2,3,4-trihydroxybutanoate] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium (2R,3S)-2,3,4-trihydroxybutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM L-THREONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y26ZZ0OTM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.